Diethyl [2-(4-bromophenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate
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Overview
Description
Diethyl [2-(4-bromophenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate is a complex organic compound that features a unique combination of bromophenyl, chlorophenyl, and oxazolyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [2-(4-bromophenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the bromophenyl and chlorophenyl groups. The final step involves the phosphorylation to introduce the phosphonate group. Common reagents used in these reactions include bromine, chloromethylamine, and diethyl phosphite. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(4-bromophenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Diethyl [2-(4-bromophenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl [2-(4-bromophenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Diethyl [2-(4-chlorophenyl)-5-{[(2-bromophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate
- Diethyl [2-(4-fluorophenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate
- Diethyl [2-(4-methylphenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate
Uniqueness
Diethyl [2-(4-bromophenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate is unique due to the specific combination of bromophenyl and chlorophenyl groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C20H21BrClN2O4P |
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Molecular Weight |
499.7 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-[(2-chlorophenyl)methyl]-4-diethoxyphosphoryl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C20H21BrClN2O4P/c1-3-26-29(25,27-4-2)20-19(23-13-15-7-5-6-8-17(15)22)28-18(24-20)14-9-11-16(21)12-10-14/h5-12,23H,3-4,13H2,1-2H3 |
InChI Key |
LKFSHWUTUYHCCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)Br)NCC3=CC=CC=C3Cl)OCC |
Origin of Product |
United States |
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